N,N'-propane-1,3-diylbis(5-methyl-2-phenylfuran-3-carboxamide)
Description
5-METHYL-N~3~-(3-{[(5-METHYL-2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings, each substituted with a phenyl group and a methyl group. The compound also contains an amide linkage, which is crucial for its chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H26N2O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-methyl-N-[3-[(5-methyl-2-phenylfuran-3-carbonyl)amino]propyl]-2-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C27H26N2O4/c1-18-16-22(24(32-18)20-10-5-3-6-11-20)26(30)28-14-9-15-29-27(31)23-17-19(2)33-25(23)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
ZRNVBPDEAHUIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=C(OC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N~3~-(3-{[(5-METHYL-2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the furan rings through cyclization reactions. Subsequent steps involve the introduction of phenyl and methyl groups via Friedel-Crafts alkylation or acylation reactions. The final step includes the formation of the amide linkage through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions. The use of protective groups may be necessary to prevent unwanted side reactions during the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the furan rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-METHYL-N~3~-(3-{[(5-METHYL-2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its amide linkage and aromatic rings make it a candidate for interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure suggests it may have activity against certain diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 5-METHYL-N~3~-(3-{[(5-METHYL-2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The amide linkage allows for hydrogen bonding with target molecules, while the aromatic rings facilitate π-π interactions. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-METHYL-2-PHENYL-3-FURAMIDE: Lacks the additional furan ring and amide linkage.
N~3~-(3-{[(5-METHYL-2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE: Lacks the methyl group on the second furan ring.
5-METHYL-N~3~-(3-{[(2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE: Lacks the methyl group on the first furan ring.
Uniqueness
The uniqueness of 5-METHYL-N~3~-(3-{[(5-METHYL-2-PHENYL-3-FURYL)CARBONYL]AMINO}PROPYL)-2-PHENYL-3-FURAMIDE lies in its dual furan rings, each substituted with a phenyl and a methyl group, and its amide linkage. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
